molecular formula C24H23N3 B1661765 (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine CAS No. 94941-30-7

(Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine

Cat. No.: B1661765
CAS No.: 94941-30-7
M. Wt: 353.5 g/mol
InChI Key: TWPXERWDHZWUPC-UHFFFAOYSA-N
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Description

(Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine is a useful research compound. Its molecular formula is C24H23N3 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
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Biological Activity

(Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a carbazole moiety linked to a dihydroindole derivative, which may contribute to its biological properties. The structural formula can be represented as follows:

 Z 1 9 Ethylcarbazol 3 yl N 2 methyl 2 3 dihydroindol 1 yl methanimine\text{ Z 1 9 Ethylcarbazol 3 yl N 2 methyl 2 3 dihydroindol 1 yl methanimine}

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds like this have been studied for their ability to inhibit key enzymes in various pathways, including those involved in cancer progression and viral replication.
  • Binding Affinity to Proteins : Molecular docking studies have shown that the compound can bind effectively to proteins associated with diseases such as SARS-CoV-2, suggesting potential antiviral activity.

Antiviral Activity

Recent studies have focused on the antiviral properties of derivatives related to this compound. For instance, compounds derived from 9-ethylcarbazole have shown promising results against SARS-CoV-2 by targeting the main protease and RNA-dependent RNA polymerase (RdRp) . The binding affinities for these proteins were notably strong, with some derivatives exhibiting values as low as -8.83 kcal/mol .

Anticancer Properties

The structural components of this compound suggest potential anticancer activity. Carbazole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways such as:

  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death via mitochondrial pathways.

Study 1: Inhibition of SARS-CoV-2

A study evaluated the inhibitory potency of synthesized compounds based on 9-Ethylcarbazole against SARS-CoV-2. The compounds were subjected to molecular docking against three pivotal proteins, revealing strong binding affinities that suggest their potential as antiviral agents .

Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of carbazole derivatives. The study demonstrated that these compounds could inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle regulation .

Table 1: Binding Affinities of Compounds Against SARS-CoV-2 Proteins

CompoundMain Protease Binding Affinity (kcal/mol)RdRp Binding Affinity (kcal/mol)
9e-8.83-7.62
9h-8.92-7.55
9i-8.77-7.60
9j-8.76-7.58

Table 2: Summary of Anticancer Activities

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast Cancer)15Apoptosis Induction
Compound BHeLa (Cervical Cancer)20Cell Cycle Arrest

Properties

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3/c1-3-26-23-11-7-5-9-20(23)21-15-18(12-13-24(21)26)16-25-27-17(2)14-19-8-4-6-10-22(19)27/h4-13,15-17H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPXERWDHZWUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN3C(CC4=CC=CC=C43)C)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659906
Record name 1-(9-Ethyl-9H-carbazol-3-yl)-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94941-30-7
Record name 1-(9-Ethyl-9H-carbazol-3-yl)-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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